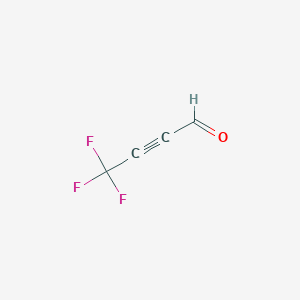

4,4,4-Trifluorobut-2-ynal

Description

Significance of Trifluoromethyl-Containing Functional Groups in Advanced Organic Chemistry

The trifluoromethyl (-CF3) group is a cornerstone functional group in the realm of organic chemistry, particularly in the design of biologically active molecules for pharmaceuticals and agrochemicals. ontosight.ai Its profound impact stems from a unique combination of physical and chemical properties. The high electronegativity of the fluorine atoms, often described as intermediate between that of fluorine and chlorine, imparts a strong electron-withdrawing nature to the group. wikipedia.orgtcichemicals.com This electronic influence can significantly alter the properties of a parent molecule. For instance, trifluoromethyl-substituted compounds like trifluoromethanesulfonic acid and trifluoroacetic acid are often strong acids, while the group can lower the basicity of compounds such as trifluoroethanol. wikipedia.org

The introduction of a -CF3 group is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. ontosight.ai Key benefits include:

Increased Lipophilicity : The -CF3 group can enhance a molecule's ability to pass through biological membranes. ontosight.ai

Enhanced Metabolic Stability : It can protect a reactive site, such as a methyl group, from metabolic oxidation by enzymes in the body. wikipedia.org

Modulated Binding Affinity : The group's electronic and steric properties can lead to stronger and more selective interactions with biological targets. ontosight.aiontosight.ai

These attributes have led to the incorporation of the trifluoromethyl group in numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac), the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva), and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org In agrochemistry, compounds like the herbicide Trifluralin and the insecticide Fipronil demonstrate the group's importance. wikipedia.orgwikipedia.org The process of introducing a trifluoromethyl group into an organic compound is known as trifluoromethylation, a field of active research with various developed reagents and methods. wikipedia.org

| Property Enhanced by -CF3 Group | Consequence in Bioactive Molecules |

| Lipophilicity | Improved ability to cross biological membranes. ontosight.ai |

| Metabolic Stability | Increased resistance to enzymatic degradation, prolonging drug action. wikipedia.org |

| Binding Affinity | Stronger and more specific interactions with target proteins or enzymes. ontosight.aiontosight.ai |

| Acidity/Basicity | Can be used to fine-tune the pKa of a molecule. wikipedia.org |

Historical Development and Evolution of Fluorinated Alkynes and Aldehydes

The journey of organofluorine chemistry began well before the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov A significant early milestone was the development of the halogen exchange method by Alexander Borodin in 1862, a technique still fundamental in the industrial production of fluorochemicals. nih.gov The industrial phase of organofluorine chemistry commenced in 1929 with the discovery of non-toxic, non-flammable refrigerants like CCl3F and CCl2F2. ugr.es

The specific study of fluorinated alkynes is a more recent chapter, dating back to the mid-20th century with the synthesis of difluoroacetylene. numberanalytics.com Early methods for alkyne fluorination often involved hazardous reagents like fluorine gas (F2) or hydrofluoric acid (HF), which presented challenges in terms of selectivity and safety. numberanalytics.com In recent decades, significant progress has been made in developing milder and more selective fluorination techniques, including electrophilic, nucleophilic, and radical methods, greatly expanding the synthetic utility of fluorinated alkynes. numberanalytics.comresearchgate.net These compounds are now recognized as versatile building blocks for creating complex fluorinated molecules for pharmaceuticals and advanced materials like fluorinated polymers. numberanalytics.comnumberanalytics.com

The development of fluorinated aldehydes has progressed alongside the broader field of organofluorine chemistry. The enantioselective α-fluorination of aldehydes, for instance, represents a major advance, providing access to important chiral building blocks for medicinal chemistry. researchgate.net This has been achieved through organocatalytic strategies using specific catalysts and electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). researchgate.net The synthesis of compounds like 4,4,4-trifluorocrotonaldehyde, a structurally related α,β-unsaturated aldehyde, has been optimized to serve as a versatile precursor for creating a range of trifluoromethylated structures. rsc.org

| Era | Key Development in Fluorine Chemistry | Reference(s) |

| 1835 | First synthesis of an organofluorine compound (methyl fluoride). | nih.gov |

| 1862 | First halogen exchange reaction for C-F bond formation (Borodin). | nih.gov |

| 1892 | Use of antimony(III) fluoride for controlled production of organic fluorine compounds (Swarts). | wikipedia.orgugr.es |

| 1929 | Beginning of industrial organofluorine chemistry with the discovery of CFC refrigerants. | ugr.es |

| Mid-20th Century | First synthesis of a fluorinated alkyne (difluoroacetylene). | numberanalytics.com |

| 1964 | First report of an N-F compound (perfluoro-N-fluoropiperidine) as a fluorinating agent. | beilstein-journals.org |

| 1991 | Synthesis of N-fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating agent. | nih.gov |

| Recent Decades | Development of advanced, selective methods for alkyne fluorination and asymmetric fluorination of aldehydes. | numberanalytics.comresearchgate.net |

Rationale for Investigating 4,4,4-Trifluorobut-2-ynal as a Versatile Synthetic Intermediate

The scientific interest in this compound stems from its unique molecular architecture, which combines three highly valuable functional groups: a trifluoromethyl group, a carbon-carbon triple bond (alkyne), and an aldehyde. This trifecta of reactivity makes it an exceptionally versatile building block in organic synthesis. enaminestore.com

The rationale for its investigation can be broken down as follows:

Convergent Synthesis : It provides a platform to introduce the trifluoromethyl group, the alkyne, and the aldehyde functionalities into a larger molecule in a single step. This is highly efficient compared to multi-step sequences.

Reactive Hub : Each functional group offers a distinct site for chemical transformation. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. The trifluoromethyl-activated alkyne is a prime candidate for various addition reactions and cycloadditions, such as the Diels-Alder reaction. researchgate.net

Access to Complex Fluorinated Molecules : As a building block, it serves as a precursor to a wide array of more complex molecules. For example, similar α,β-unsaturated trifluoromethyl ketones and aldehydes are used to synthesize trifluoromethylated pyridine (B92270) derivatives, heterocycles, and products of Michael additions. rsc.orgresearchgate.netsci-hub.se The synthesis of such compounds is of high interest due to the beneficial properties imparted by the trifluoromethyl group. tcichemicals.com

The combination of these features positions this compound as a powerful tool for synthetic chemists aiming to construct novel, fluorine-containing compounds for applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HF3O |

|---|---|

Molecular Weight |

122.04 g/mol |

IUPAC Name |

4,4,4-trifluorobut-2-ynal |

InChI |

InChI=1S/C4HF3O/c5-4(6,7)2-1-3-8/h3H |

InChI Key |

SZEQIMMENJJTNR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C#CC(F)(F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4,4,4 Trifluorobut 2 Ynal

Direct Synthetic Pathways to 4,4,4-Trifluorobut-2-ynal

Direct synthetic routes aim to construct the target molecule in a few steps from readily available precursors, often by forming the aldehyde functionality late in the synthesis.

Oxidation of Precursor Propargylic Alcohols

A primary and effective method for synthesizing α,β-ynones and ynals is the oxidation of the corresponding propargylic alcohols. beilstein-journals.orgnih.gov This approach is advantageous as the precursor alcohols can often be accessed through the addition of trifluoromethylated synthons to alkynyl Grignard or lithium reagents.

The oxidation of CF3-containing propargylic alcohols is a concise method for preparing the corresponding ynones. beilstein-journals.orgresearchgate.net Manganese dioxide (MnO₂) is a commonly employed oxidant for this transformation. nih.gov Research has shown that the reaction conditions, such as temperature and reaction time, are crucial for achieving a clean and complete conversion. For instance, initiating the oxidation process at 0 °C and then allowing the reaction to warm to ambient temperature can lead to a smooth conversion. nih.gov While many studies focus on producing ketones (ynones) from secondary propargylic alcohols, the same principle applies to the synthesis of aldehydes (ynals) from primary propargylic alcohols like 4,4,4-trifluoro-2-butyn-1-ol.

The efficiency of the oxidation can be influenced by the substituent on the alkyne. Aromatic substituents on the corresponding propargylic alcohols generally lead to complete conversion, whereas aliphatic substituents may result in incomplete conversion and some product degradation, especially at higher temperatures or after prolonged reaction times. nih.gov The inherent instability of the resulting ynone/ynal products on silica gel often necessitates that yields be determined by NMR spectroscopy rather than after chromatographic purification. nih.gov

Table 1: Oxidation of Propargylic Alcohols with MnO₂ nih.govThis table is based on data for the synthesis of related ynones, illustrating the general conditions applicable to the oxidation of the primary alcohol precursor for this compound.

| Substrate (Alcohol) | Equivalents of MnO₂ | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1-Phenyl-4,4,4-trifluorobut-2-yn-1-ol | 10 | 0 to rt | 4 | 100 |

| 1-(4-Methoxyphenyl)-4,4,4-trifluorobut-2-yn-1-ol | 10 | 0 to rt | 4 | 100 |

| 1-(4-Methylphenyl)-4,4,4-trifluorobut-2-yn-1-ol | 10 | 0 to rt | 4 | 100 |

| 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-ol | 10 | 0 to rt | 4 | 100 |

Approaches Involving Fluorinated Alkyne Precursors

Synthesizing this compound can also be approached by starting with a core fluorinated alkyne, such as 3,3,3-trifluoropropyne, and subsequently introducing the aldehyde functionality. This involves the metalation of the terminal alkyne followed by quenching with an appropriate electrophile that can be converted to an aldehyde.

For example, lithiation of 3,3,3-trifluoropropyne followed by a reaction with a formaldehyde equivalent or a formylating agent could yield the desired product. The development of safe and practical hydrofluorination methods for alkynes also presents a potential, though less direct, route to fluorinated intermediates that could be further elaborated. nih.gov

Transition Metal-Catalyzed Routes (e.g., Palladium-Catalyzed Functionalization)

Transition metal catalysis, particularly with palladium, offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies provide a conceptual framework. Palladium-catalyzed cross-coupling reactions are widely used for synthesizing complex molecules, including fluorinated ones. mdpi.comresearchgate.net

For instance, a Sonogashira coupling between a trifluoromethyl-substituted alkyne and a suitable vinyl halide, followed by ozonolysis or other oxidative cleavage methods, could theoretically yield the target aldehyde. Furthermore, palladium-catalyzed reactions have been developed for the synthesis of α-(trifluoromethyl)-β-lactams from fluorinated olefins, anilines, and carbon monoxide, demonstrating the utility of palladium in incorporating carbonyl groups into fluorinated scaffolds. scispace.com A palladium-catalyzed Tsuji-Trost reaction has been used to introduce the 4,4,4-trifluorobut-2-ene chain into various molecules, highlighting the utility of palladium in manipulating related fluorinated building blocks. nih.gov

Convergent and Indirect Synthetic Strategies

Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted into the target aldehyde through functional group interconversions.

Transformation of Halogenated Alkenyl Intermediates

Halogenated alkenes are versatile intermediates in organic synthesis. A potential route to this compound could involve the synthesis of a dihalogenated alkene containing the trifluoromethyl group, followed by a double dehydrohalogenation to form the alkyne. For example, a compound like 1,1-dihalo-4,4,4-trifluorobut-1-ene could be treated with a strong base to install the triple bond. The aldehyde functionality would need to be introduced either before or after the elimination steps, possibly in a protected form.

Functional Group Interconversions for Aldehyde Generation

This strategy relies on the conversion of a stable functional group into an aldehyde at a late stage of the synthesis. This avoids subjecting a potentially reactive aldehyde to harsh reaction conditions.

Several functional groups can serve as aldehyde precursors:

Nitriles: A nitrile group can be reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu Therefore, the synthesis of 4,4,4-trifluorobut-2-ynenitrile would be a key intermediate step.

Esters: Esters can also be partially reduced to aldehydes using DIBAL-H at low temperatures.

Primary Alcohols: As discussed in section 2.1.1, the oxidation of a primary alcohol (4,4,4-trifluoro-2-butyn-1-ol) is a direct method.

Terminal Alkynes: Hydrolysis of a terminal alkyne can yield a methyl ketone, which is not the desired aldehyde. organic-chemistry.org However, other transformations of terminal alkynes could be envisioned.

A plausible indirect sequence would be the synthesis of a suitable precursor, such as 4,4,4-trifluorobut-2-ynoic acid or its corresponding ester, followed by a controlled reduction to furnish the final aldehyde product, this compound.

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

The efficient synthesis of this compound and related 4,4,4-trifluorobut-2-yn-1-ones hinges on the oxidation of their corresponding propargylic alcohol precursors. nih.govbeilstein-journals.orgresearchgate.net Detailed research into this transformation has led to significant optimization of reaction conditions, enhancing both the yield and purity of the desired products. A key focus of these optimization studies has been the oxidation of CF3-containing propargylic alcohols. nih.govbeilstein-journals.orgresearchgate.net

Initial investigations revisited the use of manganese dioxide (MnO2) as an oxidant. nih.govbeilstein-journals.orgresearchgate.net Despite some earlier reports indicating unfavorable results with this reagent, it was selected for further study due to its low cost and ease of handling. nih.govbeilstein-journals.org Through a number of trials, a highly effective protocol was developed. A critical factor for the clean and efficient preparation of the ynone product was the careful control of the reaction temperature. nih.govbeilstein-journals.org The optimized procedure involves adding the propargylic alcohol to a solution of manganese dioxide in dichloromethane (CH2Cl2) at an initial temperature of 0 °C. nih.govbeilstein-journals.org The reaction mixture is then allowed to gradually warm to ambient temperature. nih.govbeilstein-journals.org This method resulted in the complete conversion of the starting material in a significantly shorter timeframe than previously documented. For instance, using 10 equivalents of MnO2, complete conversion was achieved in just 4 hours at room temperature, a marked improvement over earlier attempts. nih.gov

The efficiency of this optimized oxidation process was evaluated across a range of substrates with different substituents. The methodology proved to be highly successful for propargylic alcohols bearing aromatic residues, consistently affording the desired ynones in high to excellent yields. beilstein-journals.org However, the reaction is less efficient for substrates with aliphatic substituents. In these cases, full conversion was not achieved, even with extended reaction times and higher temperatures. beilstein-journals.org Such conditions also appeared to cause some degradation of the aliphatic ynone products. beilstein-journals.org

The research findings for the oxidation of various trifluoromethyl-containing propargylic alcohols under these optimized conditions are detailed in the following table. researchgate.net

Table 1: Optimization of Reaction Conditions for the Oxidation of Propargylic Alcohols

| Entry | Substrate (R Group) | Temperature (°C) | Time (h) | Product | Yield (%)¹ | Conversion (%)² |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Room Temp. | 4 | 2a | 95 | 100 |

| 2 | 4-Methoxyphenyl | Room Temp. | 2.5 | 2b | 93 | 100 |

| 3 | 4-Methylphenyl | Room Temp. | 3 | 2c | 90 | 100 |

| 4 | 4-Bromophenyl | Room Temp. | 2 | 2d | 58 | 93 |

| 5 | Cinnamyl | Reflux | 20 | 2e | 35 | 48 |

¹Yield determined by ¹⁹F NMR spectroscopy. nih.gov ²Conversion of the starting material determined by ¹⁹F NMR spectroscopy. nih.gov ³Reaction performed in CHCl₃ instead of CH₂Cl₂. nih.gov

Elucidation of Reactivity and Mechanistic Pathways of 4,4,4 Trifluorobut 2 Ynal

Electrophilic Behavior and Carbonyl Reactivity

The aldehyde functional group in 4,4,4-trifluorobut-2-ynal is markedly activated towards nucleophilic attack. The strong inductive effect of the adjacent trifluoromethylated alkyne system polarizes the carbonyl bond, substantially increasing the partial positive charge on the carbonyl carbon. This makes it a prime target for a wide array of nucleophiles.

Nucleophilic Addition Reactions to the Aldehyde Moiety

Nucleophilic additions to the aldehyde are a cornerstone of the reactivity of this compound. These reactions typically proceed via a 1,2-addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield a secondary alcohol.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the carbonyl group of this compound. These reactions are generally carried out in anhydrous ethereal solvents at low temperatures to mitigate side reactions. The addition of these reagents is highly regioselective for the carbonyl carbon (1,2-addition) due to the hard nature of the organometallic nucleophile. The primary product is a trifluoromethyl-substituted propargyl alcohol.

The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during aqueous workup to afford the final alcohol product.

Table 1: Representative Organometallic Additions to this compound

| Entry | Organometallic Reagent | Product | Expected Yield (%) |

| 1 | Methylmagnesium Bromide | 5,5,5-Trifluoropent-3-yn-2-ol | >90 |

| 2 | Phenyllithium | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-ol | >85 |

| 3 | Vinylmagnesium Bromide | 6,6,6-Trifluorohex-1-en-4-yn-3-ol | >80 |

Note: The data in this table are illustrative and based on the expected reactivity of activated aldehydes with organometallic reagents.

Enamines and enolates, being softer nucleophiles, can also react with this compound. Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are nucleophilic at the α-carbon and can add to the highly electrophilic aldehyde of this compound. This reaction, a variation of the Stork enamine alkylation, results in the formation of a new carbon-carbon bond. The initial adduct, an iminium salt, is subsequently hydrolyzed to reveal a γ-hydroxy-α,β-alkynyl ketone.

Enolates, generated by the deprotonation of a carbonyl compound at the α-position with a strong base, are also effective nucleophiles. The reaction of an enolate with this compound is analogous to an aldol (B89426) addition, yielding a β-hydroxy carbonyl compound bearing a trifluoromethyl-alkynyl group. The choice of base and reaction conditions is crucial to ensure the selective formation of the desired enolate and to prevent side reactions.

When the attacking nucleophile or the aldehyde substrate is chiral, the nucleophilic addition to the carbonyl group can proceed with stereoselectivity, leading to the formation of chiral propargyl alcohols. The control of stereochemistry in these additions is of significant interest for the synthesis of enantiomerically pure fluorinated compounds.

Several strategies can be employed to achieve stereocontrol:

Substrate Control: If a stereocenter is already present in the nucleophile, it can direct the attack on one of the two faces of the planar carbonyl group, leading to diastereoselective addition.

Auxiliary Control: A chiral auxiliary can be attached to the nucleophile or the aldehyde to induce facial selectivity. After the reaction, the auxiliary can be removed.

Reagent Control: The use of chiral reagents, such as organometallic compounds complexed with chiral ligands (e.g., sparteine), can create a chiral environment around the reacting centers, leading to enantioselective addition.

Table 2: Strategies for Stereochemical Control in Carbonyl Additions

| Strategy | Description | Expected Outcome |

| Substrate Control | A pre-existing stereocenter in the nucleophile directs the addition. | Diastereomeric excess (d.e.) |

| Auxiliary Control | A removable chiral group is attached to a reactant. | Diastereomeric or enantiomeric excess (e.e.) |

| Reagent Control | A chiral ligand or catalyst is used to create a chiral environment. | Enantiomeric excess (e.e.) |

Note: This table outlines general strategies for achieving stereocontrol in nucleophilic additions to carbonyls.

Reactivity of the Alkyne Unit in this compound

The carbon-carbon triple bond in this compound is electron-deficient due to the strong inductive effect of the trifluoromethyl group and the conjugative effect of the aldehyde. This electronic characteristic makes the alkyne an excellent participant in reactions that are favored by electron-poor alkynes, such as pericyclic and cycloaddition reactions.

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

In the context of Diels-Alder reactions, which are [4+2] cycloadditions, this compound is expected to be a highly reactive dienophile. youtube.comnih.govmasterorganicchemistry.com The electron-withdrawing groups activate the alkyne, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. youtube.com The reaction with a conjugated diene would lead to the formation of a six-membered ring containing a trifluoromethyl group. The concerted nature of the Diels-Alder reaction allows for a high degree of stereochemical control. nih.gov

The electron-deficient nature of the alkyne in this compound also makes it a suitable partner for [2+2] cycloaddition reactions with electron-rich alkenes, such as enamines or enol ethers. These reactions can be thermally or photochemically initiated and lead to the formation of highly functionalized cyclobutene derivatives. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of the reacting partners.

Table 3: Expected Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner (Example) | Product Type |

| Diels-Alder [4+2] | 1,3-Butadiene | Trifluoromethyl-substituted Cyclohexadiene |

| [2+2] Cycloaddition | Ethyl vinyl ether | Trifluoromethyl-substituted Cyclobutene |

Note: This table provides illustrative examples of cycloaddition reactions involving an activated alkyne.

Huisgen 1,3-Dipolar Cycloadditions and Click Chemistry Analogs

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that involves a 1,3-dipolar compound and a dipolarophile to form a five-membered heterocyclic ring. This reaction is a concerted, pericyclic process where the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile participate in a [4s+2s] cycloaddition. In the context of this compound, the molecule functions as the dipolarophile. The reactivity of the dipolarophile is significantly influenced by its electronic properties; electron-withdrawing groups on the dipolarophile typically enhance the reaction rate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole.

The structure of this compound is characterized by two potent electron-withdrawing groups flanking the alkyne: the trifluoromethyl (CF₃) group and the formyl (CHO) group. This electronic arrangement renders the alkyne highly electron-deficient and, therefore, an exceptionally reactive dipolarophile for 1,3-dipolar cycloadditions. This heightened reactivity makes it a suitable substrate for reactions with a variety of 1,3-dipoles, such as azides, nitrile oxides, and diazomethane, to yield highly functionalized trifluoromethyl-substituted five-membered heterocycles.

The reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept introduced by Barry Sharpless to describe reactions that are modular, high-yielding, and generate inoffensive byproducts. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly prominent. Given its activated alkyne, this compound is an excellent candidate for both thermal and catalyzed click chemistry-type reactions, providing a direct route to novel trifluoromethylated triazoles.

| Reaction Type | Reactants | Product | Key Feature of this compound |

| Huisgen Cycloaddition | This compound + Organic Azide | Trifluoromethyl-substituted 1,2,3-Triazole | Highly activated, electron-deficient alkyne |

| Click Chemistry (CuAAC) | This compound + Organic Azide + Cu(I) catalyst | 1,4-disubstituted Trifluoromethyl-1,2,3-Triazole | Efficient substrate for catalyzed cycloaddition |

| Nitrone Cycloaddition | This compound + Nitrone | Trifluoromethyl-substituted Isoxazoline | Enhanced reactivity due to electron-withdrawing groups |

Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroformylation, Hydroarylation)

The carbon-carbon triple bond of this compound is susceptible to a variety of transition-metal-catalyzed functionalizations. These reactions typically proceed through the coordination of the alkyne to a metal center, which activates the π-system towards nucleophilic attack or migratory insertion. The strong electron-withdrawing nature of the trifluoromethyl and formyl groups significantly influences the regioselectivity and efficiency of these transformations.

Hydroarylation: In metal-catalyzed hydroarylation, an aryl group and a hydrogen atom are added across the alkyne. Catalysts based on palladium, gold, or manganese can be employed. For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is a critical factor. The reaction mechanism often involves the formation of a vinyl-metal intermediate. The electronic polarization caused by the CF₃ and CHO groups would direct the nucleophilic aryl group to the carbon atom distal to the trifluoromethyl group (C-3) and the hydrogen to the carbon proximal to it (C-2).

Hydroformylation: This process involves the addition of a hydrogen atom and a formyl group across the triple bond, typically using cobalt or rhodium catalysts. The reaction would convert the alkyne into an α,β-unsaturated dialdehyde bearing a trifluoromethyl group. The regioselectivity would be similarly influenced by the electronic and steric factors of the substituents.

Other potential metal-catalyzed transformations include hydrostannation (addition of H and SnR₃) and hydration. In gold-catalyzed hydration, for instance, the nucleophilic attack of water on the gold-activated alkyne is a key step. The electron-deficient nature of the alkyne in this compound is expected to accelerate such nucleophilic additions.

| Catalyst System | Reaction | Reagents | Plausible Product Structure |

| Pd(OAc)₂ / Ligand | Hydroarylation | Arylboronic Acid | Aryl-substituted trifluoromethyl-enone |

| Rh(acac)(CO)₂ | Hydroformylation | H₂ / CO | Trifluoromethyl-substituted unsaturated dialdehyde |

| AuCl₃ / AgOTf | Hydration | H₂O | 4,4,4-Trifluoro-3-oxobutanal |

| Ni, Co, or Mo complexes | Hydrostannation | Bu₃SnH (or in situ source) | Trifluoromethyl-substituted vinylstannane |

Influence of the Trifluoromethyl Group on Reaction Mechanisms and Electronic Properties

Inductive Effects on Acidity and Electrophilicity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing substituents in organic chemistry. Its influence is primarily exerted through a strong negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms. This potent inductive pull significantly alters the electronic landscape of this compound, profoundly impacting its reactivity.

The primary consequence of this effect is a substantial increase in the electrophilicity of the adjacent functional groups. The electron density of the alkyne π-system is heavily polarized towards the CF₃ group, making the triple bond highly susceptible to nucleophilic attack. Similarly, the carbonyl carbon of the aldehyde group experiences an amplified partial positive charge, enhancing its reactivity towards nucleophiles. The combined electron-withdrawing effects of both the CF₃ and formyl groups make the alkyne in this molecule an excellent Michael acceptor. This high electrophilicity was demonstrated in related 4,4,4-trifluorobut-2-yn-1-ones, which undergo efficient conjugate addition with various nucleophiles.

While this compound lacks α-protons to the carbonyl group, the inductive effect of the CF₃ group is known to increase the acidity of nearby C-H bonds. If such protons were present, their pKa would be significantly lowered, facilitating deprotonation and subsequent reactions.

Stereoelectronic Consequences of CF₃ Substitution

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. In this compound, the CF₃ group imposes significant stereoelectronic constraints that guide reaction pathways. The strong inductive effect not only polarizes the σ-bonds but also influences the energy and shape of the molecule's π-orbitals.

One key stereoelectronic effect associated with the CF₃ group is negative hyperconjugation. The σ* orbitals of the C-F bonds are low in energy and can act as effective electron acceptors. This interaction can stabilize certain transition states and conformations. For instance, in nucleophilic additions to the alkyne, the orientation of the incoming nucleophile may be influenced by the need to maximize orbital overlap with the polarized π-system and minimize repulsion with the fluorine lone pairs.

Furthermore, the CF₃ group can influence the stability of intermediates. While a CF₃ group directly attached to a carbocation is strongly destabilizing due to its inductive effect, it can stabilize intermediates with negative charge or radical character. In pericyclic reactions like the Huisgen cycloaddition, the stereoelectronic profile of the CF₃-substituted alkyne dictates the regiochemical outcome by modulating the coefficients of the LUMO, thereby controlling the interaction with the dipole's HOMO.

Radical Reactions and Photochemical Transformations Involving this compound

The trifluoromethyl group is known to effectively stabilize adjacent radical centers through its powerful electron-withdrawing ability. This property suggests that this compound could be a proficient substrate in radical addition reactions. The addition of a radical species (R•) across the triple bond would likely proceed via a stepwise mechanism. The initial attack would preferentially form the more stable vinyl radical intermediate, with the unpaired electron residing on the carbon atom alpha to the CF₃ group (C-3). This regioselectivity is driven by the stabilization afforded by the trifluoromethyl substituent.

Photochemical transformations of alkynes often involve excited states that can undergo reactions not readily accessible under thermal conditions. For this compound, irradiation could promote the molecule to an excited state, enhancing its reactivity in cycloadditions. For example, photochemical [2+2] cycloadditions with alkenes could yield trifluoromethyl-substituted cyclobutene derivatives. The electronic nature of the excited state, influenced by both the CF₃ and CHO groups, would be critical in determining the reaction's efficiency and selectivity.

Acid-Catalyzed Transformations and Rearrangement Reactions

Under acidic conditions, the carbonyl oxygen of this compound is susceptible to protonation. This generates a highly electrophilic oxonium species, which significantly activates the molecule towards nucleophilic attack at the carbonyl carbon.

The formation of carbocationic intermediates is a common feature of acid-catalyzed reactions. However, the presence of the α-trifluoromethyl group has a profound destabilizing effect on an adjacent carbocation. Therefore, the formation of a vinyl cation at the C-3 position through protonation of the alkyne is highly unfavorable. This electronic destabilization strongly disfavors reaction pathways that would generate such an intermediate, thereby dictating the regioselectivity of acid-catalyzed additions. For example, the acid-catalyzed hydration of the alkyne would likely proceed through nucleophilic attack of water on the protonated carbonyl species, followed by tautomerization, rather than direct protonation of the triple bond.

In superacidic media, trifluoromethyl-substituted compounds can generate superelectrophilic species, leading to unusual reactivity and rearrangements. However, due to the extreme electronic destabilization, any rearrangements involving a carbocation alpha to the CF₃ group are generally suppressed.

Advanced Spectroscopic and Structural Characterization Methodologies for 4,4,4 Trifluorobut 2 Ynal Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment, connectivity, and conformation of atoms. For fluorinated compounds like derivatives of 4,4,4-Trifluorobut-2-ynal, NMR is particularly powerful due to the unique properties of the ¹⁹F nucleus.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for characterizing organofluorine compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable structural information. alfa-chemistry.com For a derivative of this compound, the trifluoromethyl (-CF₃) group is expected to exhibit a signal in a characteristic region of the ¹⁹F NMR spectrum. The precise chemical shift can be influenced by the substituent on the aldehyde, with electron-withdrawing groups generally causing a downfield shift. alfa-chemistry.com

In addition to chemical shifts, homo- and heteronuclear coupling constants (J-coupling) provide critical data on molecular connectivity. thermofisher.com In these systems, one can observe through-bond couplings such as:

⁴J(H,F): A four-bond coupling between the aldehydic proton and the fluorine atoms of the -CF₃ group.

ⁿJ(C,F): Coupling between the fluorine atoms and the various carbon atoms in the molecule, which are invaluable for assigning the carbon backbone.

Through-space couplings, observable in the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, can also occur between fluorine atoms and nearby protons if they are in close spatial proximity, which helps to define the molecule's three-dimensional structure. mdpi.com

Table 1: Expected ¹⁹F NMR Parameters for a Hypothetical this compound Derivative

| Parameter | Expected Value Range | Information Gained |

| δ(¹⁹F) | -60 to -75 ppm (rel. to CFCl₃) | Electronic environment of the -CF₃ group |

| ⁴J(H,F) | 1-5 Hz | Connectivity between aldehyde and -CF₃ group |

| ²J(C,F) | 30-50 Hz | Direct attachment of -CF₃ to the alkyne carbon |

| ³J(C,F) | 5-15 Hz | Three-bond connectivity to adjacent carbons |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle of complex molecules by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu In a derivative of this compound, a COSY spectrum would confirm any couplings between the aldehydic proton and other protons in the molecule, for instance, in a substituted side chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com It is used to definitively assign the carbon signals for all protonated carbons, such as the aldehyde's C-H group. sdsu.edu

Table 2: Key Expected 2D NMR Correlations for the this compound Skeleton

| Experiment | Correlating Nuclei | Type of Correlation | Structural Insight |

| COSY | H(aldehyde) ↔ H(substituent) | ³J(H,H) | Connectivity within a side chain |

| HSQC | H(aldehyde) ↔ C(aldehyde) | ¹J(H,C) | Direct C-H attachment |

| HMBC | H(aldehyde) ↔ C(alkyne) | ²J(H,C) / ³J(H,C) | Connects aldehyde to alkyne |

| HMBC | H(aldehyde) ↔ C(carbonyl) | ²J(H,C) | Confirms aldehyde structure |

| ¹⁹F-¹³C HMBC | F(-CF₃) ↔ C(alkyne) | ²J(C,F) / ³J(C,F) | Connects -CF₃ group to alkyne |

Molecules are not static entities; they often exist as an equilibrium of different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide invaluable information on these conformational dynamics, such as hindered bond rotation. copernicus.org

If a this compound derivative possesses a bulky substituent, rotation around a single bond might be slow on the NMR timescale at low temperatures. researchgate.net This would result in the appearance of separate signals for each conformer. As the temperature is raised, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. mdpi.com By analyzing these line-shape changes, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility. copernicus.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to a molecule's vibrational modes that induce a change in the dipole moment. ksu.edu.sa It is particularly effective for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where the sample is irradiated with a high-intensity laser. ksu.edu.sa The scattered light contains frequencies shifted from the incident light, with the shifts corresponding to the molecule's vibrational frequencies. ksu.edu.sa This technique is highly sensitive to non-polar, symmetric bonds.

For this compound derivatives, key functional groups produce distinct signals. The C=O stretch of the aldehyde is a very strong and sharp absorption in the IR spectrum. The C≡C stretch of the internal alkyne, being relatively symmetric, is often weak in the IR but produces a strong signal in the Raman spectrum. scispace.com The C-F bonds of the trifluoromethyl group give rise to very strong IR absorptions. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Primary Detection Method |

| Aldehyde | C-H stretch | 2850-2750 | IR |

| Aldehyde | C=O stretch | 1740-1720 | IR (Strong) |

| Alkyne | C≡C stretch | 2260-2190 | Raman (Strong), IR (Weak/Medium) |

| Trifluoromethyl | C-F stretch | 1350-1150 | IR (Very Strong) |

High-Resolution Mass Spectrometry (HRMS) and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other molecules with the same nominal mass. longdom.org For a derivative of this compound, HRMS can confirm its molecular formula, a critical first step in structural identification. researchgate.net

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of a molecule. nih.gov In this technique, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are accurately measured. Analyzing these fragments provides clues to the molecule's structure and connectivity.

Potential fragmentation pathways for the this compound core structure could include:

Loss of a formyl radical (•CHO).

Loss of carbon monoxide (CO).

Cleavage of the C-CF₃ bond to lose a •CF₃ radical.

Rearrangement pathways leading to characteristic fragment ions.

To definitively confirm proposed fragmentation mechanisms, isotopic labeling studies are often employed. nih.gov This involves synthesizing the molecule of interest with one or more atoms replaced by a heavier isotope, such as Deuterium (²H) or Carbon-13 (¹³C). nih.gov

For example, if a derivative of this compound were synthesized with a ¹³C label at the carbonyl carbon, its fragmentation in the mass spectrometer could be tracked with precision. niu.edu If a fragment ion corresponding to the loss of CO shows a mass shift of 29 amu instead of 28 amu, it provides conclusive evidence that the lost carbon monoxide originated from the carbonyl group. This approach allows researchers to trace the path of specific atoms through complex fragmentation and rearrangement processes, providing unambiguous mechanistic insights. nih.govresearchgate.net

Strategic Applications of 4,4,4 Trifluorobut 2 Ynal in Advanced Synthetic Chemistry

Building Block for Complex Fluorinated Heterocycles

4,4,4-Trifluorobut-2-ynal is a potent precursor for synthesizing a wide array of fluorinated heterocycles. The strong electron-withdrawing effect of the trifluoromethyl group renders the alkyne susceptible to nucleophilic attack, initiating cascade reactions that lead to the formation of stable ring systems.

The construction of nitrogen-containing heterocycles is a significant application of trifluoromethyl ynones. These scaffolds are ubiquitous in biologically active compounds.

Pyridines: A highly efficient method for the synthesis of polysubstituted trifluoromethylpyridines involves the reaction of trifluoromethyl-α,β-ynones with β-enamino esters or ketones. acs.orgnih.gov This transformation, a variation of the Bohlmann–Rahtz heteroannulation, proceeds through a cascade of Michael addition and intramolecular cyclization. acs.org The reaction is often catalyzed by a Lewis acid, such as ZnBr₂, and offers high atom economy under mild conditions. nih.gov Another effective route is the copper-catalyzed cyclization of CF₃-ynones with vinyl azides, which yields versatile 2,4-diaryl-6-trifluoromethylated pyridines with excellent regioselectivity. acs.org

| Entry | Ynone Reactant | Enamine Reactant | Product | Yield (%) |

| 1 | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Ethyl 3-amino-2-butenoate | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | 85 |

| 2 | 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one | Ethyl 3-amino-2-butenoate | Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 82 |

| 3 | 4,4,4-Trifluoro-1-(p-tolyl)but-2-yn-1-one | Ethyl 3-amino-2-butenoate | Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate | 88 |

| 4 | 4,4,4-Trifluoro-1-(thiophen-2-yl)but-2-yn-1-one | Ethyl 3-amino-2-butenoate | Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate | 75 |

This table presents selected data on the synthesis of trifluoromethylated pyridines via the reaction of various CF₃-ynones with β-enamino esters, adapted from published research findings. acs.orgfigshare.com

Quinolines and Imidazoles: While direct syntheses of quinolines and imidazoles from this compound are not prominently featured in recent literature, related trifluoromethylated building blocks are crucial in their synthesis. For instance, 4-hydroxy-2-(trifluoromethyl)quinolines can be expediently synthesized through the intramolecular cyclization of derivatives prepared from trifluoroacetimidoyl chlorides. nih.gov Similarly, the synthesis of trifluoromethylated imidazoles often relies on precursors such as imidazole (B134444) N-oxides or the cyclization of heterocyclic benzylamines using trifluoroacetic anhydride (B1165640) (TFAA). nih.govresearchgate.net

Triazoles: In contrast, trifluoromethyl-ynones react readily with sodium azide (B81097) (NaN₃) to produce N-unsubstituted 4-trifluoroacetyl-1,2,3-triazoles in high yields. nih.gov This reaction provides a direct and scalable method for accessing this important class of nitrogen-containing heterocycles. nih.gov

The electrophilic nature of this compound also permits its use in the synthesis of oxygen-containing heterocycles.

Isoxazoles: A noteworthy application is the acid-switchable reaction of CF₃-ynones with sodium azide. While the reaction in ethanol (B145695) yields triazoles, the addition of an acid catalyst completely changes the reaction pathway to selectively produce 5-CF₃-isoxazoles. nih.gov This method provides controlled access to two distinct heterocyclic scaffolds from the same set of starting materials. nih.gov

| Entry | Ynone Reactant | Acid Catalyst | Product | Yield (%) |

| 1 | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Acetic Acid | 5-Trifluoromethyl-3-phenylisoxazole | 36 |

| 2 | 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-one | Acetic Acid | 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole | 35 |

| 3 | 1-(4-(Trifluoromethyl)phenyl)-4,4,4-trifluorobut-2-yn-1-one | Acetic Acid | 3-(4-(Trifluoromethyl)phenyl)-5-(trifluoromethyl)isoxazole | 48 |

| 4 | 1-Cyclohexyl-4,4,4-trifluorobut-2-yn-1-one | Acetic Acid | 3-Cyclohexyl-5-(trifluoromethyl)isoxazole | 51 |

This table illustrates the acid-catalyzed synthesis of 5-CF₃-isoxazoles from the reaction of various CF₃-ynones with sodium azide, based on published data. nih.gov

Furans and Pyrones: The synthesis of trifluoromethylated furans and pyrones often proceeds through alternative pathways using different fluorinated building blocks. For example, 4-trifluoromethyl-2-pyrones are efficiently synthesized via a Pechmann-type reaction using ethyl 4,4,4-trifluoroacetoacetate. rsc.org Similarly, synthetic routes to 2-aryl-6-(trifluoromethyl)-4-pyrones have been developed from the oxidative cyclization of fluorinated enediones. urfu.ru While direct cyclization from this compound is less common, its high reactivity suggests potential for such transformations with appropriate oxygen nucleophiles.

The synthesis of sulfur-containing heterocycles using this compound is a plausible but less explored area. Based on its established reactivity, a conjugate addition of a sulfur nucleophile (e.g., a thiol or thioamide) to the activated alkyne would be the logical first step. Subsequent intramolecular cyclization onto the aldehyde could theoretically lead to the formation of various sulfur-containing rings, such as thiophenes or thiazoles. The development of synthetic methods for fluoroalkylated sulfur heterocycles is an area of active interest, often employing cycloaddition reactions with polyfluoroalkyl thiocarbonyl compounds. nih.gov

Precursor in the Synthesis of Trifluoromethylated Carbocyclic Systems

Beyond heterocycles, this compound is a valuable precursor for constructing all-carbon ring systems. Its utility as a Michael acceptor extends to carbon-based nucleophiles, enabling the formation of trifluoromethylated carbocycles. A key example is the reaction with 1,3-dicarbonyl compounds, such as acetylacetone. The initial Michael addition is followed by an intramolecular cyclization and dehydration sequence to afford highly substituted aromatic rings, such as trifluoromethylated salicylate (B1505791) derivatives.

Utility in the Construction of Trifluoromethylated Natural Product Analogs and Bioactive Scaffolds (synthetic methods only)

The synthetic routes enabled by this compound and related ynones are highly relevant to the creation of bioactive molecules and analogs of natural products. bohrium.com The trifluoromethylated heterocycles and carbocycles produced are core scaffolds in many modern agrochemicals and pharmaceuticals. nih.gov

A prominent example is the synthesis of the herbicide Pyroxsulam. A key intermediate in its production is a substituted pyridone, which is synthesized using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, a building block closely related in structure and reactivity to this compound. nih.gov This demonstrates how such trifluoromethylated C4 units are instrumental in assembling complex, commercially significant bioactive molecules.

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The trifluoromethyl group is a key component of many modern pharmacophores due to its ability to enhance metabolic stability and receptor binding affinity. halocarbonlifesciences.comnih.gov

The synthetic methodologies detailed above provide direct access to a variety of fluorinated pharmacophores. For instance, the trifluoromethyl-pyridine and trifluoromethyl-isoxazole cores synthesized from CF₃-ynones are prevalent in numerous FDA-approved drugs. mdpi.comacs.orgnih.gov The ability to use this compound as a starting material allows for the modular and efficient construction of libraries of these valuable scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs.

Chemical Strategies for Modulating Molecular Properties through Fluorine

The presence of the trifluoromethyl (CF3) group in this compound is pivotal for fine-tuning the physicochemical properties of resulting molecules. The high electronegativity of fluorine (3.98 on the Pauling scale) dramatically influences the electronic environment of the molecule. wikipedia.orgacs.org This inductive effect can significantly alter the acidity, basicity, and reactivity of nearby functional groups. nih.gov

The C-F bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.org This inherent strength often enhances the metabolic stability of molecules containing fluorine, a desirable trait in the development of pharmaceuticals and agrochemicals. acs.orgnih.gov The replacement of hydrogen with fluorine, being the second-smallest atom, does not drastically alter the steric profile of a molecule, allowing for isosteric replacement to improve biological activity. acs.org

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Influence of Trifluoromethyl Group |

| Electronegativity | Increases the electron-withdrawing nature of the molecule. |

| Bond Strength | The C-F bond is exceptionally strong, enhancing thermal and chemical stability. |

| Lipophilicity | Generally increases, which can improve bioavailability of drug candidates. wikipedia.org |

| Metabolic Stability | The strong C-F bond can block metabolic pathways, increasing the half-life of a compound. nih.gov |

| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups through inductive effects. nih.gov |

Role in Polymer Chemistry and Materials Science

While direct polymerization studies of this compound are not extensively documented, its structure suggests significant potential as a monomer in the synthesis of specialized fluorinated polymers. The combination of a reactive alkyne and a functionalizable aldehyde group, along with the property-modifying trifluoromethyl group, makes it an intriguing candidate for creating polymers with unique characteristics.

Monomer for Fluorinated Polymer Synthesis

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu These properties are directly attributable to the unique nature of the carbon-fluorine bond. The synthesis of such polymers can be achieved through the polymerization of fluorine-containing monomers. umn.edu

While many commercial fluoropolymers are derived from simple fluoroalkenes, there is growing interest in creating more complex architectures using functionalized monomers. The alkyne functionality in this compound could potentially undergo various polymerization reactions, including those catalyzed by transition metals, to form a polymer backbone. For instance, the polymerization of other trifluoromethyl-substituted styrenes has been shown to yield polymers with high glass transition temperatures and thermal stability. researchgate.net The aldehyde group could either be protected during polymerization and later deprotected to allow for post-polymerization modification, or it could participate in polymerization reactions itself, such as polyaddition reactions.

The synthesis of fluorinated polymers can be broadly categorized into two routes: the polymerization of fluorinated monomers and the chemical modification of non-fluorinated polymers to introduce fluorine. umn.edu Utilizing a monomer like this compound falls into the first category, offering a direct method to incorporate the trifluoromethyl group into the polymer structure.

Incorporation into Functional Materials

The incorporation of fluorinated monomers into polymers is a well-established strategy for developing functional materials with tailored properties. Fluorinated polymers are known for their low surface energy, which translates to hydrophobic and oleophobic surfaces. umn.edu This makes them ideal for applications such as anti-fouling coatings, waterproof-breathable textiles, and low-friction surfaces.

A polymer derived from this compound would be expected to exhibit these desirable surface properties. The trifluoromethyl groups would likely orient at the polymer-air interface, creating a low-energy surface. The presence of the aldehyde functionality in the polymer structure would offer a reactive handle for covalently attaching other molecules, leading to the creation of functional surfaces. For example, biomolecules could be attached for biomedical applications, or dyes could be incorporated for sensing applications.

The unique combination of properties imparted by the trifluoromethyl group, such as thermal stability and chemical inertness, would also be beneficial. Materials incorporating such a polymer could find use in harsh environments where resistance to heat, chemicals, and weathering is required.

Table 2: Potential Properties and Applications of Polymers Derived from this compound

| Property | Potential Application |

| Low Surface Energy | Anti-graffiti coatings, water and oil repellent fabrics. |

| High Thermal Stability | Components for high-temperature applications. |

| Chemical Resistance | Linings for chemical storage and transport. |

| Functionalizable Backbone | Platforms for sensors, catalysts, and biomedical devices. |

| Unique Optical Properties | Potential use in specialty optical films and coatings. |

Computational and Theoretical Studies of 4,4,4 Trifluorobut 2 Ynal

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. emerginginvestigators.org For 4,4,4-Trifluorobut-2-ynal, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure, providing insights into its reactivity and spectroscopic behavior. researchgate.net

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance in Frontier Molecular Orbital (FMO) theory, as they govern the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). youtube.com

For this compound, the electronic structure would be heavily influenced by the electron-withdrawing trifluoromethyl (-CF3) group and the conjugated system of the alkyne and aldehyde functionalities. The HOMO is expected to have significant contributions from the C≡C triple bond and the oxygen lone pairs of the carbonyl group. Conversely, the LUMO is likely to be centered on the carbonyl carbon and the acetylenic carbons, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogous Compounds

| Molecular Orbital | Predicted Localization | Predicted Energy Level (Qualitative) | Implication for Reactivity |

| HOMO | C≡C π-orbitals, Oxygen lone pairs | Relatively low | Moderate nucleophilicity at the alkyne and oxygen. |

| LUMO | C=O π-orbital, C≡C π-orbitals, Carbonyl carbon | Low | High electrophilicity at the carbonyl carbon and acetylenic carbons. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity, susceptible to nucleophilic attack. |

This table is a predictive representation based on the electronic properties of related alkynes and aldehydes.

Electrostatic Potential Surface and Charge Distribution Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org This is invaluable for predicting how a molecule will interact with other polar molecules, ions, or biological receptors.

In this compound, the highly electronegative fluorine and oxygen atoms would create distinct regions of negative and positive potential. The ESP surface would likely show a significant negative potential around the carbonyl oxygen and the fluorine atoms of the -CF3 group. Conversely, a strong positive potential is expected around the carbonyl carbon and the hydrogen of the aldehyde group. The acetylenic carbons would also exhibit a degree of positive potential due to the strong electron-withdrawing effect of the adjacent -CF3 and -CHO groups. This charge polarization is a key determinant of the molecule's intermolecular interactions and its susceptibility to nucleophilic attack at the carbonyl carbon. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom would be the rotation around the C-C single bond between the alkyne and the carbonyl group.

While the linear nature of the alkyne restricts some flexibility, the rotation of the aldehyde group relative to the rest of the molecule can be explored. Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule as a function of the dihedral angle of this rotation. Studies on similar fluorinated aldehydes and ketones have shown that fluorine substitution can have a profound impact on molecular conformation. rsc.orgbeilstein-journals.org The presence of the bulky and highly electronegative -CF3 group would likely create a significant rotational barrier. The most stable conformer would be the one that minimizes steric hindrance and electrostatic repulsion between the trifluoromethyl group and the carbonyl oxygen. It is predicted that a planar or near-planar conformation, which maximizes conjugation between the alkyne and carbonyl π-systems, would be energetically favorable, though steric effects from the -CF3 group could lead to a slightly twisted lowest-energy structure. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction would be the nucleophilic addition to the highly electrophilic carbonyl group.

DFT calculations can be used to model the reaction pathway of a nucleophile (e.g., a hydride source or an organometallic reagent) attacking the carbonyl carbon. researchgate.net Such calculations would reveal the geometry of the transition state, which is the highest energy point along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction rate. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly lower the activation energy for nucleophilic addition compared to non-fluorinated analogues, making the carbonyl group exceptionally reactive. researchgate.net Furthermore, computational modeling can explore the regioselectivity of addition to the conjugated system, comparing the likelihood of 1,2-addition to the carbonyl versus 1,4-conjugate addition to the alkyne.

Table 2: Predicted Activation Energies for Nucleophilic Addition to Carbonyls

| Compound | Substituent Effect | Predicted Relative Activation Energy |

| Propanal | Alkyl group (weakly electron-donating) | High |

| This compound (Predicted) | Trifluoromethylalkynyl group (strongly electron-withdrawing) | Low |

| Acrolein | Vinyl group (conjugated, weakly electron-withdrawing) | Intermediate |

This table provides a qualitative prediction based on established electronic effects of substituents on carbonyl reactivity.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure, conformation, and reactivity of this compound.

In polar solvents, the dipole moment of the molecule will interact with the solvent's dielectric continuum, which can stabilize charge-separated states and influence conformational preferences. For instance, conformations with a larger dipole moment may become more stable in polar solvents. nih.gov The intermolecular interactions of this compound would be characterized by dipole-dipole interactions due to the polar C=O and C-F bonds. It could also act as a hydrogen bond acceptor at the carbonyl oxygen and potentially the fluorine atoms. The nature and strength of these interactions are critical for understanding its solubility and behavior in condensed phases.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov These models use calculated molecular descriptors to predict the reactivity of new compounds without the need for experimental testing.

For a series of related trifluoromethylated alkynyl aldehydes, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. Molecular descriptors that would likely be important for this compound include:

Electronic Descriptors: LUMO energy, partial atomic charges on the carbonyl carbon, and dipole moment.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Total energy, electronic energy, and core-core repulsion energy. nih.gov

By establishing a correlation between these descriptors and experimentally determined reactivity for a training set of molecules, a predictive QSRR model can be built. Such a model could then be used to estimate the reactivity of this compound and other similar compounds. semanticscholar.orgmtak.hu

Future Research Directions and Emerging Opportunities in 4,4,4 Trifluorobut 2 Ynal Chemistry

Development of Novel Asymmetric Synthetic Methodologies

A primary focus for future research will be the development of methods to control the stereochemistry of reactions involving 4,4,4-trifluorobut-2-ynal, enabling the synthesis of enantioenriched products. This is particularly crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often dependent on a specific stereoisomer.

Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, presents a powerful strategy for the asymmetric transformation of this compound and its derivatives. Research in this area is likely to draw inspiration from established organocatalytic methods for similar fluorinated substrates.

A promising avenue is the asymmetric reduction of imines derived from this compound. For instance, highly effective chemoselective transfer hydrogenations of fluorinated alkynyl ketimines have been achieved using chiral phosphoric acids as catalysts and benzothiazoline (B1199338) as a hydride source. nih.govacs.org This approach yields chiral fluorinated propargylamines with excellent enantioselectivities. nih.govacs.org Applying this methodology to the aldimine of this compound could provide direct access to valuable chiral trifluoromethylated propargylamines.

Another relevant strategy is the activation of the aldehyde using chiral secondary amine catalysts (e.g., imidazolidinones) to form chiral enamine intermediates. This approach has been successfully used in the photoredox-catalyzed α-trifluoromethylation of aldehydes, achieving high enantioselectivity. organic-chemistry.orgnih.govacs.org While this compound is already trifluoromethylated, the principle of enamine activation could be applied to conjugate addition reactions to the alkyne or other transformations.

The table below summarizes key findings in the organocatalytic asymmetric synthesis of compounds structurally related to this compound, suggesting potential catalytic systems for future exploration.

| Catalyst Type | Substrate Type | Reaction | Yield | Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Trifluoromethyl Alkynyl Ketimine | Transfer Hydrogenation | Good | Excellent |

| Chiral Imidazolidinone / Photocatalyst | Aliphatic Aldehyde | α-Trifluoromethylation | High | up to 99% |

| Quinine-Thiourea | Cyclic Trifluoromethyl Ketimine | Addition of Alcohols | up to 99% | up to 96% rsc.org |

This table is generated based on data from analogous reactions and represents promising future approaches for this compound.

The use of chiral auxiliaries—stereogenic groups that are temporarily incorporated to direct the stereochemical outcome of a reaction—is a robust and reliable strategy for asymmetric synthesis. sigmaaldrich.comdu.ac.in For this compound, an auxiliary could be attached to the aldehyde, for example, by forming a chiral N-sulfinylimine using Ellman's auxiliary (tert-butanesulfinamide). Nucleophilic addition of organometallic reagents to the alkyne or imine moiety would then proceed diastereoselectively, after which the auxiliary can be cleaved to reveal the enantioenriched product. This strategy has proven effective for the synthesis of a wide array of chiral propargylamines. nih.govresearchgate.net

Similarly, chiral oxazolidinone auxiliaries could be used to control reactions. collectionscanada.gc.ca While typically used for alkylation or aldol (B89426) reactions of carboxylic acid derivatives, modifications of this strategy could be envisioned for transformations involving the trifluoroalkynyl scaffold.

In parallel, chiral ligand-controlled transition metal catalysis offers a powerful alternative. Nickel-catalyzed asymmetric reductive cross-coupling, for example, has been employed for the synthesis of chiral trifluoromethylated alkanes with high efficiency. nih.gov Future work could adapt such catalytic systems for reactions involving the alkynyl aldehyde, such as asymmetric hydrogenation of the alkyne or additions across the carbonyl group. The synthesis of chiral α-trifluoromethyl alcohols through asymmetric hydrogenation is a well-established precedent. researchgate.net

Exploration of Unconventional Reactivity Modes (e.g., Electrochemical, Mechanochemical)

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods like electrochemistry and mechanochemistry could unlock novel reactivity and provide more sustainable synthetic routes.

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. oaepublish.com Recent work has demonstrated the electrochemical hydrotrifluoromethylation of alkynes using sources like the Langlois reagent. rsc.orgresearchgate.net This suggests the possibility of electrochemically modifying the alkyne in this compound. Furthermore, flow electrochemistry is emerging as a particularly safe and scalable method for performing fluorination reactions, which could be adapted for transformations of highly functionalized molecules like the target compound. nih.gov

Mechanochemical Synthesis: Mechanochemistry involves inducing reactions through mechanical force (e.g., ball milling), often in the absence of a solvent. This approach is a cornerstone of green chemistry. While the mechanochemical reactivity of this compound is a largely unexplored frontier, its application could enable solvent-free additions, condensations, and cycloadditions, reducing waste and simplifying purification procedures.

Advancements in Sustainable and Green Synthesis Protocols (e.g., Flow Chemistry, Solvent-Free Reactions)

The development of sustainable and green synthetic protocols is essential for modern chemical manufacturing. Flow chemistry and solvent-free reactions are two key strategies in this domain.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing, especially for hazardous or highly exothermic reactions. seqens.com Key benefits include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates or performing energetic reactions. amf.chpharmtech.com

Superior Heat Transfer: A high surface-area-to-volume ratio allows for precise and rapid temperature control, suppressing side reactions and improving selectivity. contractpharma.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. seqens.com

Given the reactivity of the aldehyde and the potential for exothermic reactions, synthesizing and transforming this compound under continuous flow conditions is a highly attractive prospect for improving safety, reproducibility, and scalability. bioengineer.orgresearchgate.net

Solvent-Free Reactions: As mentioned, mechanochemistry provides a path to solvent-free synthesis. Additionally, certain reactions could be run under neat conditions, particularly in flow reactors where efficient mixing and heat transfer can mitigate the challenges of high viscosity and poor thermal control often encountered in batch solvent-free systems.

New Applications in Diversified Chemical Synthesis and Material Science

The trifluoromethyl, alkyne, and aldehyde groups in this compound make it a versatile building block for constructing complex molecular architectures and advanced materials. nih.gov

In diversified synthesis , it is an ideal precursor for a range of trifluoromethyl-containing heterocycles, which are privileged structures in medicinal and agricultural chemistry. rsc.org For example, condensation with amine derivatives followed by intramolecular cyclization could lead to trifluoromethylated pyridines, pyrazoles, or quinolines. The organocatalytic reduction of its derived imine followed by iodocyclization has already been shown to produce 2-(trifluoromethyl)-1,2-dihydroquinoline derivatives. nih.govacs.org

In material science , the alkyne functionality allows for participation in polymerization reactions or "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could be used to incorporate the trifluoromethyl group into polymers or to functionalize surfaces, imparting properties such as hydrophobicity, thermal stability, and altered electronic characteristics. The development of novel fluoropolymers and functional materials from building blocks like this compound represents a significant opportunity for future research.

Q & A

Q. How can researchers validate conflicting results in fluorinated compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.